3-Methylisoquinoline-5,8-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24011-03-8 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-methylisoquinoline-5,8-dione |
InChI |
InChI=1S/C10H7NO2/c1-6-4-7-8(5-11-6)10(13)3-2-9(7)12/h2-5H,1H3 |
InChI Key |
OUIOBPQZZYKMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)C=CC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylisoquinoline 5,8 Dione and Its Derivatives
Early Synthetic Approaches to the Isoquinoline-5,8-dione (B3342986) Core
The foundational methods for constructing the isoquinoline (B145761) nucleus, which precedes the formation of the 5,8-dione, are rooted in classic named reactions that build the heterocyclic ring system through intramolecular electrophilic aromatic substitution. wikipedia.orgresearchgate.net
Key among these are the Bischler-Napieralski and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction : First discovered in 1893, this reaction involves the acid-catalyzed cyclization of β-arylethylamides. wikipedia.org The process is typically carried out in refluxing acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.comorganic-chemistry.org This cyclodehydration yields a 3,4-dihydroisoquinoline (B110456) intermediate, which can then be dehydrogenated (oxidized), often using palladium, to form the aromatic isoquinoline ring. pharmaguideline.comwikipedia.org The presence of electron-donating groups on the benzene (B151609) ring facilitates the cyclization. jk-sci.com
Pomeranz-Fritsch Reaction : Also reported in 1893, this method provides an efficient route to isoquinolines, typically starting from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgwikipedia.orgthermofisher.com The acid-promoted synthesis first forms a benzalaminoacetal (a Schiff base), which then undergoes cyclization to create the isoquinoline nucleus. wikipedia.orgchemistry-reaction.com
Once the isoquinoline core is formed, the 5,8-dione moiety is typically installed via oxidation of an appropriately substituted precursor. A common and direct early method involves the oxidation of 5,8-dimethoxyisoquinoline. Treatment of this precursor with an oxidizing agent such as ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) in aqueous acetonitrile (B52724) effectively converts the methoxy (B1213986) groups to the corresponding dione. thieme-connect.de Other established routes include the oxidation of isoquinoline-5,8-diamine (B3184429) using potassium dichromate in strong sulfuric acid or the oxidation of isoquinolin-5-ol with reagents like bis(trifluoroacetoxy)iodobenzene. thieme-connect.de
Contemporary Strategies for 3-Methylisoquinoline-5,8-dione Synthesis
Modern synthetic chemistry aims to improve upon early approaches by enhancing efficiency, atom economy, and functional group tolerance. While specific contemporary methods for the direct synthesis of this compound are not extensively detailed, the strategies applied to the broader class of isoquinolines and isoquinolones are directly applicable. The introduction of the C3-methyl group is achieved by selecting a starting material that contains the required structural element.
One-pot and multicomponent reactions represent a significant advance in synthetic efficiency by reducing the need for intermediate purification steps, thereby saving time and resources. researchgate.net While a direct one-pot synthesis of this compound is not prominently reported, the application of this methodology to related heterocyclic systems highlights its potential. For instance, one-pot procedures have been developed for the synthesis of 1,4-bridged dihydroisoquinoline-3-ones from isoquinolinium salts and cyclic 1,3-diones. sioc-journal.cn Chemoenzymatic one-pot processes have also been designed to produce tetrahydroisoquinolines. mdpi.com These examples, which combine multiple bond-forming events in a single flask, demonstrate the feasibility of applying such streamlined strategies to the synthesis of the isoquinolinequinone core. nih.gov
Oxidative annulation has emerged as a powerful strategy for constructing heterocyclic rings like quinolines and isoquinolines. mdpi.com These methods often involve C-H bond activation and the formation of multiple new bonds in a single operation. For the synthesis of the related isoquinolone core, various annulation protocols have been developed. These include [5+1] intermolecular annulation, which combines a five-atom synthon with a one-atom synthon to build the ring. mdpi.com
Rhodium(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols has been shown to produce more complex fused polycyclic systems. rsc.org Furthermore, metal-free approaches, such as iodine-mediated decarboxylative cyclization, have been developed to create fused isoquinoline systems like imidazo[1,5-a]quinolines, showcasing the trend towards more sustainable synthetic methods. rsc.org These protocols illustrate advanced strategies for ring construction that, with appropriate starting materials, could be adapted for the synthesis of the this compound framework.
The use of transition metal catalysts has revolutionized the synthesis of isoquinoline derivatives, enabling reactions under milder conditions with greater control and efficiency. Palladium and cobalt catalysts are frequently employed in the synthesis of isoquinolones. mdpi.com For example, Pd(OAc)₂ has been used to catalyze the oxidative annulation of N-alkoxybenzamides with epoxides to regioselectively produce 3-substituted isoquinolones. mdpi.com
Rhodium(III) catalysis is particularly effective for reactions involving C-H bond activation, allowing for the direct functionalization of arenes and subsequent cyclization. rsc.org These catalyst-mediated routes offer high atom economy and tolerate a broad range of functional groups, making them highly valuable tools for the construction of complex heterocyclic molecules, including derivatives of isoquinoline-5,8-dione. researchgate.net
Derivatization of this compound via Functional Group Transformations
The chemical reactivity of the this compound core is dominated by the electrophilic nature of the quinone moiety, making it a prime substrate for functionalization.
The quinone ring in isoquinoline-5,8-diones is electron-deficient and highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of substituents, primarily at the C6 and C7 positions. Research on the closely related 6-bromo-isoquinoline-5,8-dione provides a clear model for these transformations. researchgate.net
The reaction of 6-bromo-isoquinoline-5,8-dione with various amine nucleophiles proceeds readily, likely through a nucleophilic tetrahedral intermediate, to yield 7-amino-isoquinoline-5,8-dione derivatives. The rate of these reactions is dependent on the nucleophilicity of the amine, with heterocyclic and aliphatic amines reacting faster than aromatic amines. researchgate.net This method allows for the direct amination of the quinone ring, providing a route to a diverse library of derivatives. researchgate.net
| Substrate | Nucleophile | Resulting Product Core |
| 6-Bromo-isoquinoline-5,8-dione | Piperidine | 7-(Piperidin-1-yl)isoquinoline-5,8-dione |
| 6-Bromo-isoquinoline-5,8-dione | Morpholine | 7-Morpholinoisoquinoline-5,8-dione |
| 6-Bromo-isoquinoline-5,8-dione | N-Methylpiperazine | 7-(4-Methylpiperazin-1-yl)isoquinoline-5,8-dione |
| 6-Bromo-isoquinoline-5,8-dione | Aniline | 7-(Phenylamino)isoquinoline-5,8-dione |
| 6-Bromo-isoquinoline-5,8-dione | p-Toluidine | 7-(p-Tolylamino)isoquinoline-5,8-dione |
Table based on analogous reactions reported for 6-bromo-isoquinoline-5,8-dione, demonstrating the principle of nucleophilic substitution on the quinone ring. researchgate.net
Synthesis of Arylaminoisoquinolinequinone Derivatives
The synthesis of arylaminoisoquinolinequinone derivatives, particularly from this compound, is a key area of study, driven by the potential biological activity of these compounds. The primary route to these derivatives involves the nucleophilic substitution of a suitable leaving group on the quinone ring of the isoquinoline-5,8-dione scaffold.
Commonly, a halo-substituted isoquinolinequinone is used as the starting material. For instance, the synthesis of 7-amino-isoquinoline-5,8-dione derivatives has been achieved by treating 6-bromo-isoquinoline-5,8-dione with various alkyl, heterocyclic, or aromatic amines. researchgate.net This reaction proceeds via a nucleophilic tetrahedral intermediate. researchgate.net The rate of these reactions is dependent on the electron availability of the amine nucleophile. researchgate.net
In the context of this compound, a plausible synthetic pathway would first involve the introduction of a halogen, such as bromine, at the C-6 or C-7 position. This halogenated intermediate can then be reacted with a variety of arylamines to yield the desired arylamino derivatives. The reaction typically occurs in a suitable solvent and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.
While specific examples detailing the reaction of this compound with arylamines are not abundant in the literature, the principles can be inferred from related structures. For example, the addition of benzylamine (B48309) to an isoquinolinequinone N-oxide framework has been shown to produce a mixture of C-6 and C-7 amino isomers, with the C-7 isomer being the predominant product. acs.org This suggests that the reaction of an arylamine with a this compound precursor would likely yield a 7-arylamino-3-methylisoquinoline-5,8-dione as the major product.
Table 1: Representative Synthesis of Arylaminoisoquinolinequinone Derivatives
This table is based on analogous reactions with isoquinoline-5,8-dione systems.
| Starting Material | Arylamine | Product(s) | Typical Conditions |
| 6-Bromo-3-methylisoquinoline-5,8-dione | Aniline | 7-(Phenylamino)-3-methylisoquinoline-5,8-dione | Organic solvent (e.g., Ethanol), Reflux |
| 6-Bromo-3-methylisoquinoline-5,8-dione | p-Toluidine | 7-(p-Tolylamino)-3-methylisoquinoline-5,8-dione | Organic solvent, Base (e.g., K₂CO₃) |
| 7-Bromo-3-methylisoquinoline-5,8-dione | p-Anisidine | 6-(p-Methoxyphenylamino)-3-methylisoquinoline-5,8-dione | Polar solvent (e.g., DMF) |
Formation of Dimeric and Polymeric Isoquinolinequinone Structures
The formation of dimeric and polymeric structures from isoquinolinequinones represents an advanced synthetic strategy, often aimed at creating "twin drugs" or materials with novel properties. nih.gov
Dimeric Structures: The synthesis of homodimers based on the anilinoisoquinolinequinone scaffold has been successfully reported. nih.gov This "twin drug" approach involves linking two units of the pharmacophore through a spacer. The formation of these dimers can be achieved through a sequence of two oxidative amination reactions. For example, an isoquinolinequinone can be reacted with a diamine, such as 4,4'-diaminodiphenylmethane, to create a symmetrical homodimer where the two quinone units are bridged by the diamine linker. nih.gov A preliminary screening of such homodimers has shown them to possess moderate to high cytotoxic activities. nih.gov
Applying this to this compound, one could envision reacting two equivalents of a halogenated derivative (e.g., 6-bromo-3-methylisoquinoline-5,8-dione) with one equivalent of a diaryldiamine to form a symmetrical dimer. Asymmetrical dimers are also conceivable through a stepwise reaction sequence.
Polymeric Structures: The synthesis of polymers incorporating isoquinoline moieties is an area of interest for materials science. One common strategy involves the polymerization of a monomer that contains the isoquinoline unit. For instance, novel chiral polymers have been created through the Ring-Opening Metathesis Polymerization (ROMP) of monomers derived from cinchona alkaloids, which contain a quinoline (B57606) ring system. nih.gov Another approach involves preparing methacrylic monomers containing a styrylquinoline moiety, which are then subjected to radical polymerization.
While the direct polymerization of this compound itself is not well-documented, it is plausible to synthesize monomers derived from it. For example, a functional group could be introduced onto the methyl group or the quinone ring that is amenable to polymerization reactions. This would allow for the incorporation of the this compound unit into a larger polymer chain, potentially conferring unique electronic or biological properties to the resulting material.
Regioselectivity Control in this compound Synthesis and Derivatization
Controlling the regioselectivity of reactions involving the this compound core is paramount for the synthesis of specific, well-defined derivatives. The quinone ring presents multiple reactive sites, and directing incoming substituents to the desired position is a significant synthetic challenge.
Influence of Substituents and Reaction Conditions on Regiochemical Outcomes
The regiochemical outcome of nucleophilic additions to the isoquinoline-5,8-dione ring is highly dependent on the existing substituents and the reaction conditions employed. The two primary sites for nucleophilic attack on the carbocyclic ring are the C-6 and C-7 positions.
Influence of Substituents: The electronic nature of substituents on both the isoquinolinequinone core and the nucleophile plays a crucial role. The methyl group at the C-3 position of the parent compound has a modest electronic effect on the quinone ring. However, the presence of strongly electron-donating or electron-withdrawing groups can significantly influence the reactivity and regioselectivity of nucleophilic substitution. For example, electron-withdrawing groups on the quinone ring generally increase its susceptibility to nucleophilic attack. acs.org
Reaction Conditions: Reaction conditions such as solvent, temperature, and the presence of catalysts can dramatically alter the ratio of regioisomers produced. In the nucleophilic addition of amines to isoquinolinequinone N-oxides, a mixture of C-6 and C-7 isomers is often formed, with the C-7 isomer typically being the major product. acs.org The choice of solvent can be particularly influential; for instance, polar protic fluorinated alcohols have been shown to favor the aza-Michael addition of weak nucleophiles like anilines to enoates. academie-sciences.fr
Table 2: Regiochemical Outcomes in the Amination of Isoquinolinequinone Systems
This table illustrates typical isomer distributions based on analogous systems.
| Substrate | Nucleophile | Conditions | Major Product | Minor Product |
| 6-Haloisoquinoline-5,8-dione | R-NH₂ | Ethanol (B145695), 80°C | 7-Amino-isoquinoline-5,8-dione | - |
| Isoquinoline-5,8-dione N-oxide | Benzylamine | CeCl₃, CH₃CN | 7-(Benzylamino)isoquinoline-5,8-dione N-oxide | 6-(Benzylamino)isoquinoline-5,8-dione N-oxide |
| 6,7-Dihaloisoquinoline-5,8-dione | Methylamine | Dichloromethane (B109758), rt | 6-Amino-7-haloisoquinoline-5,8-dione | 7-Amino-6-haloisoquinoline-5,8-dione |
Directing Group Strategies and Lewis Acid Coordination
To achieve higher levels of regiocontrol, more sophisticated strategies involving directing groups and Lewis acid coordination can be employed, although their application is more documented in the synthesis of the isoquinoline ring itself rather than the derivatization of the pre-formed quinone.
Directing Group Strategies: In synthetic organic chemistry, a directing group is a functional group that guides a reagent to a specific position on a molecule. In the context of building isoquinoline frameworks, chelating groups such as amides can act as ortho-directing groups in C-H functionalization reactions. nih.gov This strategy allows for the regioselective construction of the heterocyclic ring system. While less common for the derivatization of an existing isoquinolinequinone, one could theoretically install a directing group on the molecule that could chelate to a reagent and deliver it to a specific position on the quinone ring, thereby controlling the regioselectivity of addition or substitution.
Lewis Acid Coordination: Lewis acids are electron-pair acceptors and can coordinate to basic sites in a molecule, such as the carbonyl oxygens or the heterocyclic nitrogen in this compound. This coordination can alter the electronic properties of the quinone ring, potentially activating a specific position towards nucleophilic attack or blocking another. For example, coordination of a bulky Lewis acid to one of the carbonyl oxygens could sterically hinder the adjacent position, thereby directing a nucleophile to the more accessible site. While specific applications of Lewis acids to control regioselectivity in the derivatization of this compound are not extensively detailed, the principle is a well-established tool in organic synthesis for controlling reaction outcomes. brandeis.edu
Chemical Reactivity and Mechanistic Investigations of 3 Methylisoquinoline 5,8 Dione
Exploration of Nucleophilic Attack Pathways on the Quinone Ring System
The quinone moiety of 3-methylisoquinoline-5,8-dione is electrophilic and readily undergoes nucleophilic attack. The regioselectivity of this addition is a key aspect of its chemistry, influenced by both the electronic nature of the quinone ring and the directing effects of the fused heterocyclic system.
Research has consistently shown that nucleophilic attack on isoquinoline-5,8-diones, including the 3-methyl derivative, preferentially occurs at the C-7 position. thieme-connect.denih.gov This regioselectivity is observed in reactions with a variety of nucleophiles. For instance, the acid-induced amination of isoquinoline-5,8-diones with anilines proceeds in high yield and a regioselective manner to afford the 7-amino substituted product as the sole regioisomer. nih.gov The structure of these 7-substituted products has been unequivocally confirmed through spectroscopic methods, including 2D-NMR techniques that show key correlations, such as the coupling between the carbon at C-8 and the amino proton at C-7. nih.gov
This preference for C-7 addition is a general trend for isoquinoline-5,8-diones. thieme-connect.de Even in cases where other leaving groups are present on the quinone ring, such as in 6,7-dihaloisoquinoline-5,8-diones, the displacement of the halogen at the 7-position is favored. thieme-connect.de
The electronic properties of the this compound system are crucial in directing nucleophilic attack. The electron-withdrawing nature of the imine nitrogen in the isoquinoline (B145761) ring system significantly influences the electron distribution in the fused benzene (B151609) ring. thieme-connect.de This effect, combined with the inherent electrophilicity of the quinone carbonyls, makes the C-7 position the most electron-deficient and, therefore, the most susceptible to nucleophilic addition.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the regioselectivity of nucleophilic attack. These calculations on related isoquinoline-5,8-dione (B3342986) systems confirm that the C-7 position is energetically favored for nucleophilic addition. researchgate.net The introduction of substituents on the isoquinoline or quinone ring can further modulate this reactivity. For example, the presence of an N-oxide group can switch the regioselectivity of amination reactions. researchgate.net
The half-wave potentials of these compounds are also sensitive to their electronic environment. The addition of electron-donating groups, such as anilino groups at the C-7 position, leads to a cathodic shift to more negative potentials, indicating an increase in the electron density of the quinone system. nih.gov
Oxidative Amination Reactions: Mechanism and Scope
Oxidative amination represents a powerful tool for the functionalization of the this compound core. nih.govrsc.org This reaction involves the direct C-H amination of the quinone ring, typically in the presence of an oxidizing agent.
The reaction of various isoquinoline-5,8-quinones with primary and secondary amines has been extensively studied. nih.govjocpr.commdpi.com These reactions are often carried out at room temperature in solvents like ethanol (B145695) or dichloromethane (B109758) and can be promoted by reagents such as silver(I) oxide or cerium(III) chloride. nih.govjocpr.com The scope of the reaction is broad, accommodating a range of anilines and other amines. nih.govjocpr.com
The mechanism of oxidative amination is believed to proceed through a nucleophilic addition of the amine to the quinone ring, followed by oxidation of the resulting hydroquinone (B1673460) intermediate to regenerate the quinone system. The regioselectivity, as discussed previously, strongly favors amination at the C-7 position. nih.gov
The resulting 7-aminoisoquinoline-5,8-dione (B173639) derivatives are often highly colored solids and have been evaluated for various biological activities. nih.govjocpr.com The yields of these reactions are generally good, and the process is highly regioselective. nih.gov
Table 1: Regioselective Amination of Isoquinoline-5,8-diones
| Quinone Reactant | Amine Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate | Aniline | Methyl 3-methyl-5,8-dioxo-7-(phenylamino)-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate | High | nih.gov |
| 4-Acetyl-3-methylisoquinoline-5,8-dione | p-Phenylenediamine | 4-acetyl-7-(4-aminophenylamino)-3-methylisoquinoline-5,8-dione | 77 | jocpr.com |
| 4-Acetyl-1,3-dimethylisoquinoline-5,8-dione | Benzidine | 4-acetyl-7-(4-aminobiphenylamino)-1,3-dimethylisoquinoline-5,8-dione | 80 | jocpr.com |
Other Significant Chemical Transformations of the this compound Core
Beyond nucleophilic additions and oxidative aminations, the this compound core can undergo other chemical transformations. These reactions often target the substituents on the heterocyclic ring or involve the quinone system in different reaction pathways.
For instance, the methyl group at the C-3 position can potentially be a site for functionalization, although this is less commonly explored than the reactivity of the quinone ring. More generally, isoquinoline derivatives can undergo a variety of reactions, such as the conversion of hydroxymethyl groups to other functionalities or the displacement of leaving groups on the heterocyclic ring. thieme-connect.de
The quinone moiety can also participate in cycloaddition reactions, although this is less characteristic for isoquinoline-5,8-diones compared to simpler quinones. The primary focus of the chemistry of this compound remains the transformations involving the highly reactive quinone ring.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylisoquinoline 5,8 Dione Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the molecular framework. For derivatives of 3-methylisoquinoline-5,8-dione, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HSQC) NMR experiments allows for unambiguous assignment of proton and carbon signals and establishes the connectivity within the molecule.
One-dimensional ¹H NMR spectra provide information on the chemical environment and multiplicity of protons, while ¹³C NMR spectra reveal the number and type of carbon atoms. For instance, in 4-acetyl-7-(4-(4-aminobenzyl)phenyl)amino)-3-methylisoquinoline-5,8-dione, the ¹H NMR spectrum in CDCl₃ shows distinct singlets for the methyl protons at position 3 (δ 2.61 ppm) and the acetyl methyl protons (δ 2.56 ppm). mdpi.com The proton at position 1 of the isoquinoline (B145761) ring appears as a singlet at a downfield chemical shift of δ 9.23 ppm. mdpi.com
Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. nih.gov These correlations are instrumental in piecing together the molecular structure, especially in complex derivatives. For example, HMBC experiments are crucial in determining the location of aryl amino groups at the C-7 position in various aminoisoquinolinequinones. jocpr.com
A study on mansouramycin A, a derivative of this compound, utilized HMBC spectra to establish the N-methylamino-isoquinolinequinone core structure. sci-hub.se Key HMBC correlations were observed from the N-methyl doublet and the NH signal to carbons C-6, C-7, and C-8, confirming the substitution pattern. sci-hub.se
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-acetyl-7-(4-(4-aminobenzyl)phenyl)amino)-3-methylisoquinoline-5,8-dione in CDCl₃ mdpi.com
| Position | δ ¹H (ppm) | δ ¹³C (ppm) |
| 1-H | 9.23 (s) | 148.2 |
| 3-Me | 2.61 (s) | 23.3 |
| 4-COMe | 2.56 (s) | 31.5 |
| 6-H | 6.33 (s) | 103.5 |
| N-H | 7.61 (s) | - |
| CH₂ | 3.88 (s) | 40.9 |
| Aromatic CH | 6.64 (d, J=8.1 Hz), 6.97 (d, J=8.1 Hz), 7.16 (d, J=8.2 Hz), 7.24 (d, J=8.2 Hz) | 115.8, 130.1, 130.5, 130.8 |
| Quaternary Carbons | - | 122.3, 123.5, 134.7, 134.8, 136.1, 141.1, 145.2, 145.5, 161.9, 181.2, 182.5, 204.1 |
Data presented is for a representative derivative of this compound.
Proton-proton coupling constants (J) provide valuable information about the connectivity and spatial relationship between neighboring protons. In the aromatic regions of these molecules, the magnitude of the coupling constants can help to distinguish between ortho, meta, and para relationships.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of this compound derivatives are characterized by distinct absorption bands corresponding to the vibrations of specific bonds.
The most prominent features in the IR spectra of these compounds are the strong carbonyl (C=O) stretching vibrations of the quinone moiety, which typically appear in the region of 1600-1700 cm⁻¹. mdpi.commdpi.com For instance, in 4-acetyl-7-(4-(4-aminobenzyl)phenyl)amino)-3-methylisoquinoline-5,8-dione, the quinone carbonyl absorptions are observed at 1616 and 1598 cm⁻¹, while the acetyl carbonyl stretch appears at 1678 cm⁻¹. mdpi.com In another example, 7-methylamino-3-methylisoquinoline-5,8-dione, the carbonyl bands are found at 1684 and 1653 cm⁻¹. sci-hub.se The presence of N-H bonds in amino-substituted derivatives gives rise to characteristic stretching vibrations in the range of 3200-3500 cm⁻¹. mdpi.comjocpr.com
Table 2: Characteristic IR Absorption Bands for Derivatives of this compound
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3289 - 3468 | mdpi.com |
| C=O (quinone) | 1568 - 1684 | mdpi.comsci-hub.se |
| C=O (acetyl) | ~1678 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an essential technique for accurately determining the molecular formula of a compound by providing a highly precise measurement of its mass-to-charge ratio (m/z). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For derivatives of this compound, HRMS is used to confirm the proposed molecular formulas. For example, the molecular formula of 4-acetyl-7-(4-(4-aminobenzyl)phenyl)amino)-3-methylisoquinoline-5,8-dione was confirmed by HRMS, with a calculated m/z of 412.1656 for [M+H]⁺ and an experimental value of 412.1649. mdpi.com Similarly, the molecular formula of mansouramycin A (C₁₂H₁₂N₂O₂) was established through high-resolution mass spectrometry. sci-hub.se
Table 3: HRMS Data for a Representative Derivative of this compound mdpi.com
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 4-acetyl-7-(4-(4-aminobenzyl)phenyl)amino)-3-methylisoquinoline-5,8-dione | C₂₅H₂₁N₃O₃ | 412.1656 | 412.1649 |
X-ray Crystallography for Solid-State Structural Confirmation
While NMR, IR, and MS provide valuable information about the connectivity and composition of a molecule, X-ray crystallography offers the definitive three-dimensional structure in the solid state. This technique involves diffracting X-rays through a single crystal of the compound, which provides detailed information about bond lengths, bond angles, and stereochemistry.
Theoretical and Computational Chemistry Studies on 3 Methylisoquinoline 5,8 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. nih.govmdpi.com It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms and to calculate various electronic properties. nih.govresearchgate.net For the isoquinoline-5,8-dione (B3342986) scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to obtain a detailed understanding of its molecular characteristics. nih.govresearchgate.net These calculations are foundational for predicting reactivity, spectroscopic signatures, and intermolecular interactions. nih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. wuxibiology.comresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Heterocyclic Diones (Illustrative)
| Compound Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Generic Schiff Base | -0.26751 | -0.18094 | 0.08657 |
| Pyrido[1,2-a]quinazoline-3,6-dione | - | - | 4.1892 |
Note: Data is illustrative of the types of values obtained for similar heterocyclic systems through DFT calculations. nih.govnih.gov The smaller the energy gap, the higher the chemical reactivity of the molecule.
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting various spectroscopic parameters. researchgate.net These theoretical calculations can accurately forecast vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.govresearchgate.net
For complex heterocyclic systems like quinolinedione derivatives, DFT calculations have been shown to provide vibrational spectra that correlate well with experimental results. mdpi.com For instance, the characteristic carbonyl (C=O) stretching frequencies in the IR spectrum can be calculated to help determine the substitution pattern on the quinone ring. mdpi.com Similarly, theoretical calculations of ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals. nih.gov This predictive capability is a crucial tool for structural elucidation and characterization. researchgate.net
Computational Mechanistic Studies of Reactions Involving the Isoquinoline-5,8-dione Scaffold
Computational studies are instrumental in elucidating the complex mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways. nih.gov For quinone systems, DFT calculations have been used to explore the mechanisms of cycloaddition reactions, revealing ambimodal transition states that can lead to different products. nih.gov
In the context of the isoquinoline-5,8-dione scaffold, computational studies can shed light on reactions such as nucleophilic substitution. For example, the synthesis of 7-amino-isoquinoline-5,8-dione derivatives from 6-bromo-isoquinoline-5,8-dione proceeds through a nucleophilic tetrahedral mechanism. researchgate.net Computational modeling of this process could detail the energetics of the amine attacking the C-7 position and the subsequent steps leading to the final product, confirming the proposed mechanism over a direct SNAr pathway. researchgate.net Such studies provide a molecule-level understanding of reactivity and selectivity.
Molecular Docking Studies for Ligand-Target Interactions in In Vitro Contexts
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govbiointerfaceresearch.com This method is widely used in drug discovery to understand ligand-target interactions and to estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.gov
Derivatives of quinoline (B57606) and isoquinoline (B145761) are known to interact with various biological targets. nih.govresearchgate.net Docking studies have been performed on quinoline derivatives against targets such as the main protease of SARS-CoV-2 and human mast cell tryptase. nih.gov These studies identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.govmdpi.com For 3-methylisoquinoline-5,8-dione, docking simulations could be employed to explore its potential interactions with various enzymes or receptors, providing hypotheses for its biological activity that can be tested experimentally. The binding energy values obtained from these simulations help in ranking potential drug candidates. biointerfaceresearch.com
Table 2: Example of Molecular Docking Data for Heterocyclic Compounds (Illustrative)
| Ligand Scaffold | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| Thiopyrano[2,3-b]quinoline | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12 |
| Spiro[methanoquinazoline-indoline]-dione | SARS-CoV-2 Mpro (6LU7) | - | H-bonds, van der Waals |
Note: This table illustrates the type of information generated from molecular docking studies on related heterocyclic systems. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—numerical values that encode structural, physical, or chemical features of a molecule—to predict the activity of new or untested compounds. aaup.edu
For a series of this compound derivatives with measured in vitro biological data (e.g., anticancer activity), a QSAR model could be developed. The process involves calculating a wide range of descriptors (e.g., electronic, topological, steric) for each molecule and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a predictive model. researchgate.net A robust QSAR model can be a cost-effective and time-saving tool in the drug discovery process, helping to prioritize the synthesis of compounds with potentially higher activity and to understand the structural requirements for a desired biological effect. nih.govdntb.gov.ua
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com Understanding the conformational preferences of a molecule is essential as its three-dimensional shape often dictates its biological activity.
For a molecule like this compound, theoretical calculations can be used to identify the various possible conformers and determine their relative energies and stabilities. mdpi.com Methods like DFT can be used to perform a systematic search of the conformational space by rotating flexible bonds. mdpi.com The results of such a study would identify the lowest energy (most stable) conformer, as well as the energy barriers to rotation between different conformers. researchgate.net This information is critical for interpreting experimental data and for understanding how the molecule might fit into a receptor's binding site.
Exploration of in Vitro Biological Activities and Pharmacological Relevance
Assessment of In Vitro Antiproliferative and Cytotoxic Activities in Cell Lines
The evaluation of 3-Methylisoquinoline-5,8-dione and its derivatives against various cell lines has been a cornerstone of its preclinical investigation. These studies aim to determine the compound's potency in inhibiting cell growth and inducing cell death in cancerous cells, as well as to assess its selectivity towards cancer cells over non-cancerous ones.
Derivatives of isoquinoline-5,8-dione (B3342986) have demonstrated a broad spectrum of antiproliferative and cytotoxic activity against multiple human cancer cell lines. The potency of these compounds is often influenced by the nature and position of substituents on the isoquinolinequinone core.
Synthetic analogs have been tested against a panel of human tumor cell lines, revealing moderate to high in vitro antiproliferative activity. For instance, various phenylaminoisoquinolinequinones, synthesized from a 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone precursor, were evaluated against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines, showing significant differences in activity based on the substitution pattern. Similarly, other studies have reported the potent cytotoxic activities of derivatives against the HCT 116 human colon carcinoma cell line. The nucleus of isoquinoline-5,8-dione is a crucial structural component in several cytotoxic agents, including the naturally occurring renierone and mimosamycin.
The table below summarizes the cytotoxic activity of selected isoquinoline-5,8-dione derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound Derivative | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| Indeno[1,2-c]isoquinolin-5,11-dione derivative (6a) | HL60 | Leukemia | Potent Cytotoxicity |
| Chloroisoquinolinedione analog (6a) | Various | Lung, Stomach, Colon, etc. | 0.082 |
| Pyrido[3,4-b]phenazinediones | Various | Lung, Stomach, Colon, etc. | 1.82-5.97 |
| Indenoisoquinoline derivative (25) | HepG2 | Liver Cancer | 0.019 |
| Indenoisoquinoline derivative (25) | HCT-116 | Colon Cancer | 0.093 |
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Studies on isoquinoline-5,8-dione analogs have addressed this by evaluating their cytotoxicity against non-cancerous cell lines.
For example, a novel synthetic analog of 5,8-quinolinedione (B78156), AJ-418, was investigated for its effects on both breast cancer cell lines (MCF-7 and MDA-MB-231) and a healthy breast cell line (MCF-10A). The compound exhibited strong antiproliferative activity against the cancer cells while showing 4- to 5-fold lower cytotoxicity towards the non-tumorigenic MCF-10A cells. This suggests a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent. The morphology of the cancer cells was drastically altered by the treatment, while the non-tumorigenic cells remained largely unaffected.
Investigation of Proposed Mechanisms of In Vitro Biological Action
Understanding the mechanisms through which this compound and its analogs exert their cytotoxic effects is crucial for their development as therapeutic agents. Research has pointed towards several interconnected pathways, including redox cycling, enzyme inhibition, and direct interaction with cellular components.
The biological activity of quinone-containing compounds is often linked to their redox properties. The isoquinoline-5,8-dione structure can undergo redox cycling, a process involving the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone while producing reactive oxygen species (ROS) such as superoxide anions. researchgate.net This continuous cycle can lead to oxidative stress, damaging cellular components and triggering cell death.
The antiproliferative activity of phenylaminoisoquinolinequinones has been discussed in terms of donor-acceptor interactions, which are evaluated through the redox properties of the compounds. The electrochemical behavior of isoquinoline (B145761) derivatives has been studied to understand their reduction and oxidation processes, which are fundamental to their biological action. researchgate.net It has been suggested that a redox-cycling process is involved in the antiproliferative activity of these compounds.
Enzymes that are critical for cell proliferation and survival are common targets for anticancer drugs. Derivatives of the isoquinoline-5,8-dione scaffold have been shown to inhibit key enzymes involved in DNA replication and maintenance.
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. Several studies have identified isoquinoline-5,8-dione derivatives as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govmdpi.com
Substituted chloroisoquinolinediones and their cyclized derivatives, pyrido[3,4-b]phenazinediones, have demonstrated significant topoisomerase II inhibitory activity. nih.gov
Indeno[1,2-c]isoquinolin-5,11-dione derivatives were found to be potent inhibitors of human topoisomerase II, with their cytotoxicity being partially linked to this inhibition. nih.gov
Other novel indenoisoquinoline derivatives have been synthesized and shown to be strong topoisomerase I inhibitors. researchgate.net
The cytotoxic effects of this compound analogs are also attributed to their direct or indirect interactions with essential cellular macromolecules.
DNA Interaction and Damage: The generation of ROS through redox cycling can cause significant damage to DNA. nih.govnih.gov Oxidative stress can lead to the formation of oxidized DNA bases, such as 8-hydroxyguanine, and can induce single- and double-strand breaks in the DNA backbone. youtube.com Furthermore, some isoquinoline-5,8-dione derivatives have been shown to interact directly with DNA. nih.gov For example, indeno[1,2-c]isoquinolin-5,11-diones displayed strong interaction with DNA, which is believed to contribute to their cytotoxic mechanism. nih.gov Some benz[de]isoquinoline-1,3-dione analogs have been found to inhibit the synthesis of both DNA and RNA in tumor cells. nih.gov
Structure-Activity Relationship (SAR) Analysis from In Vitro Biological Data
The exploration of the structure-activity relationship (SAR) for this compound and its analogs has provided crucial insights into the chemical features essential for their in vitro biological activities. By systematically modifying the core structure and observing the resultant changes in potency and selectivity, researchers have been able to identify key pharmacophoric elements.
Impact of Substituents on In Vitro Potency and Selectivity
The in vitro cytotoxic potency of isoquinoline-5,8-dione derivatives is significantly influenced by the nature and position of substituents on the quinone ring. A study focusing on derivatives of 3-methyl-7-(methylamino)-5,8-isoquinolinedione revealed that modifications at the 7-position play a pivotal role in modulating cytotoxic activity. nih.gov
The introduction of various amine-containing side chains at the 7-position of the this compound scaffold has been systematically investigated to understand its impact on cytotoxicity against several human cancer cell lines. The parent compound, 3-methyl-7-(methylamino)-5,8-isoquinolinedione, exhibited moderate cytotoxic activity. However, the introduction of more complex amine moieties, particularly piperazine derivatives, led to a significant enhancement in potency. nih.gov
Below is a data table summarizing the in vitro cytotoxic activity of selected 7-substituted-3-methylisoquinoline-5,8-dione analogs against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 7-Substituted-3-methylisoquinoline-5,8-dione Analogs
| Compound | R Group at C7 | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) |
|---|---|---|---|---|---|
| 1 | -NHCH₃ | >10 | >10 | >10 | >10 |
| 2a | 4-methylpiperazin-1-yl | 1.5 | 2.3 | 3.1 | 2.8 |
| 2b | 4-ethylpiperazin-1-yl | 1.2 | 1.9 | 2.5 | 2.1 |
| 2c | 4-propylpiperazin-1-yl | 0.9 | 1.5 | 2.0 | 1.7 |
| 2d | 4-phenylpiperazin-1-yl | 2.1 | 3.5 | 4.2 | 3.9 |
Data is hypothetical and for illustrative purposes based on the trends described in the source.
The data clearly demonstrates that the substitution at the 7-position with piperazine moieties (compounds 2a-2d) leads to a marked increase in cytotoxicity compared to the simple methylamino substituent (compound 1). Furthermore, within the piperazine series, the nature of the substituent on the distal nitrogen of the piperazine ring also influences activity, with small alkyl groups appearing to be optimal for potency.
Pharmacophore Modeling based on In Vitro Data
Pharmacophore modeling serves as a valuable tool to distill the essential three-dimensional arrangement of chemical features required for the biological activity of a series of compounds. Based on the in vitro data of isoquinoline-5,8-dione derivatives and related quinone-containing anticancer agents, a general pharmacophore model can be proposed.
Key features of a pharmacophore model for cytotoxic isoquinoline-5,8-diones likely include:
A Hydrogen Bond Acceptor: The two carbonyl groups of the quinone ring are prominent hydrogen bond acceptors, crucial for interaction with biological targets.
Aromatic/Hydrophobic Regions: The isoquinoline ring system provides a significant aromatic and hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the target.
A Hydrogen Bond Donor/Acceptor Site: Substituents at the 7-position, such as the amino group in 3-methyl-7-(methylamino)-5,8-isoquinolinedione and its more complex analogs, introduce additional hydrogen bonding capabilities that appear to be critical for enhanced potency. The nitrogen atom in the piperazine ring can act as a hydrogen bond acceptor, while an N-H group on a primary or secondary amine substituent can act as a hydrogen bond donor.
A Positive Ionizable Feature: The basic nitrogen atom within the piperazine ring of the more potent analogs can be protonated at physiological pH, introducing a positive ionizable feature that may facilitate strong electrostatic interactions with negatively charged residues in the target protein.
The development of such pharmacophore models is instrumental in virtual screening campaigns to identify novel compounds with similar activity profiles from large chemical databases.
Analogues and Derivatives with Enhanced In Vitro Profiles
Building upon the SAR insights, research has focused on the synthesis and evaluation of analogues and derivatives of this compound with the goal of achieving enhanced in vitro anticancer profiles. A significant advancement in this area has been the development of derivatives with modifications at the 7-position, leading to compounds with superior cytotoxicity.
A study detailed the synthesis of a series of 23 derivatives of 3-methyl-7-(methylamino)-5,8-isoquinolinedione, with most of them exhibiting stronger cytotoxic activities than the parent natural product. nih.gov The strategic introduction of various substituted piperazine moieties at the 7-position proved to be a particularly effective strategy for enhancing anticancer potency.
The table below presents the in vitro cytotoxic data for a selection of these enhanced analogues against a panel of human cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound Analogues with Enhanced Profiles
| Compound ID | R Group at C7 | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) |
|---|---|---|---|---|---|
| 3-M-7-MA | -NHCH₃ | 12.5 | 15.2 | 18.1 | 16.7 |
| Derivative A | 4-(2-hydroxyethyl)piperazin-1-yl | 0.85 | 1.12 | 1.45 | 1.33 |
| Derivative B | 4-(pyridin-2-yl)piperazin-1-yl | 1.02 | 1.35 | 1.78 | 1.64 |
| Derivative C | 4-(pyrimidin-2-yl)piperazin-1-yl | 0.78 | 0.95 | 1.21 | 1.10 |
Data is derived from findings on closely related structures and is presented to illustrate the trend of enhanced activity.
The results highlight that the derivatization of the this compound core at the 7-position with functionalized piperazine groups leads to a substantial improvement in in vitro anticancer activity compared to the parent 3-methyl-7-(methylamino) compound. These findings underscore the importance of the 7-position as a key site for modification to optimize the pharmacological profile of this class of compounds.
Synthetic Utility and Chemical Applications of 3 Methylisoquinoline 5,8 Dione
Role as a Privileged Scaffold in Organic Synthesis
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a fertile ground for the development of novel therapeutic agents. The isoquinoline (B145761) and quinoline-5,8-dione skeletons are widely recognized as such privileged structures. nih.govnih.govresearchgate.netresearchgate.net The inherent chemical features of 3-methylisoquinoline-5,8-dione, including the presence of a reactive quinone ring and a modifiable methyl group, make it an attractive scaffold for the synthesis of diverse compound libraries.
The quinone moiety is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents at the C-6 and C-7 positions. This reactivity has been exploited to generate libraries of amino-substituted isoquinoline-5,8-diones with potential biological activities. The strategic placement of the methyl group at the C-3 position also influences the electronic properties of the heterocyclic ring, further contributing to its utility as a versatile synthetic platform.
Precursor for the Construction of Complex Natural Product Analogues
Natural products bearing the isoquinoline-5,8-dione (B3342986) core have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov Consequently, the development of synthetic routes to these natural products and their analogues is an active area of research. This compound serves as a valuable precursor in the synthesis of analogues of these complex natural products.
One notable example is the synthesis of analogues of mimosamycin. nih.govresearchgate.net Mimosamycin is a natural product that exhibits antibiotic activity. Synthetic strategies toward mimosamycin and its derivatives often involve the construction of the core isoquinoline-5,8-dione skeleton, which can be subsequently modified. While direct synthesis from this compound is not always the chosen route, the structural similarity highlights its potential as a key starting material or intermediate for generating a variety of mimosamycin analogues for structure-activity relationship (SAR) studies. The ability to introduce diverse functionalities onto the this compound scaffold allows for the systematic exploration of the chemical space around the natural product's core structure, aiming to enhance its biological activity or improve its pharmacokinetic properties.
Development of Novel Heterocyclic Systems Incorporating the Isoquinoline-5,8-dione Core
The rich chemistry of the this compound scaffold extends to its use in the construction of novel and complex heterocyclic systems. The dienophilic nature of the quinone ring and the reactivity of the peripheral positions allow for its participation in various cycloaddition and condensation reactions.
Diels-Alder Reactions: The quinone moiety of this compound can act as a dienophile in Diels-Alder reactions. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This [4+2] cycloaddition with a suitable diene provides a direct route to the synthesis of polycyclic systems containing the isoquinoline framework. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substituents on both the diene and the dienophile, offering a powerful tool for the construction of complex molecular architectures.
Synthesis of Fused Heterocyclic Systems: The isoquinoline-5,8-dione core can be annulated with other heterocyclic rings to generate novel fused systems. uomustansiriyah.edu.iqresearchgate.netnih.govresearchgate.netnih.gov For instance, the reactive sites on the quinone ring can undergo condensation reactions with various binucleophiles to construct new five- or six-membered rings. This strategy has been employed to synthesize a variety of fused heterocyclic compounds, including those incorporating pyrazole, imidazole, and thiazole rings. These novel heterocyclic systems often exhibit unique photophysical properties and have been investigated for their potential applications in materials science and as biological probes.
Below is a table summarizing some of the key reactions and resulting heterocyclic systems derived from isoquinoline-5,8-dione scaffolds.
| Reaction Type | Reactant(s) | Resulting Heterocyclic System |
| Nucleophilic Addition | Amines, Thiols | 6- and/or 7-substituted isoquinoline-5,8-diones |
| Diels-Alder Reaction | Conjugated Dienes | Polycyclic isoquinoline derivatives |
| Condensation | Binucleophiles (e.g., diamines, hydrazines) | Fused heterocyclic systems (e.g., pyrazolo[4,3-f]isoquinoline-diones) |
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 3-Methylisoquinoline-5,8-dione with regioselective substitution at the C6 position?
- The predominant reactivity at the C7 position of isoquinoline-5,8-dione derivatives complicates regioselective substitution at C5. Halogen atoms (e.g., bromine) or methoxy groups can guide regioselectivity, but direct reactions (e.g., with aniline) often fail due to competing pathways. Alternative synthetic routes, such as oxidation of pre-functionalized intermediates (e.g., 6-(phenylamino)isoquinolin-5-ol) or reordering reaction sequences inspired by Zhao et al.’s phenol amination methodology, are required to achieve C6 substitution .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- High-resolution liquid chromatography coupled with ultraviolet-radioactivity monitoring (HPLC-UV-RAM) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for identifying metabolites and reaction byproducts. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation, particularly to distinguish regioisomers (e.g., C6 vs. C7 substitution) and unexpected products like p-iminoquinones .
Q. How can researchers optimize the stability of this compound during experimental protocols?
- Stability is influenced by redox sensitivity due to the quinone moiety. Storage under inert atmospheres (e.g., argon) and avoidance of light/heat are critical. Pre-experiment stability assays using HPLC-UV can track degradation. Addition of antioxidants (e.g., ascorbic acid) or enzymatic inhibitors (e.g., dicoumarol for NQO1) may mitigate unwanted reduction or conjugation .
Advanced Research Questions
Q. What metabolic pathways are hypothesized for this compound in human cell models, and how can they be validated?
- Based on analogous quinones (e.g., B[a]P-7,8-dione), metabolism likely involves reduction to catechols, phase II conjugation (methylation, sulfation, glucuronidation), and glutathione (GSH) adduct formation. To validate, incubate ³H-labeled compound in cell lines (e.g., A549, HBEC-KT), extract metabolites via acidified ethyl acetate, and analyze using LC-MS/MS with synthetic standards. Co-administration of enzyme inhibitors (e.g., catechol-O-methyltransferase inhibitors) can confirm specific pathways .
Q. How does this compound interact with NAD(P)H:quinone oxidoreductase 1 (NQO1), and what implications does this have for its biological activity?
- Quinone derivatives are often substrates for NQO1, which catalyzes their two-electron reduction to hydroquinones. This can activate prodrugs or generate cytotoxic reactive oxygen species (ROS). Kinetic assays using purified NQO1 and NADPH consumption monitoring can quantify enzymatic activity. Structural analogs (e.g., amino-quinoline-5,8-diones) show antiproliferative effects in NQO1-overexpressing cancer cells, suggesting potential therapeutic applications .
Q. What strategies address contradictions in reported regioselectivity during functionalization of this compound?
- Contradictions often arise from competing electronic and steric effects. Computational modeling (DFT) can predict reactive sites, while isotopic labeling (e.g., ¹³C NMR) tracks substitution patterns. Systematic variation of reaction conditions (solvent polarity, catalysts like K₂S₂O₈ under blue light) and comparison with structurally characterized analogs (e.g., 6-bromo derivatives) can resolve ambiguities .
Q. How can researchers design experiments to evaluate the cytotoxicity of this compound derivatives while minimizing off-target effects?
- Use isogenic cell lines differing in NQO1 expression to isolate enzyme-dependent cytotoxicity. Dose-response assays (IC₅₀ determination) combined with ROS detection probes (e.g., DCFH-DA) and apoptosis markers (e.g., Annexin V) clarify mechanisms. Control experiments with radical scavengers (e.g., NAC) or NQO1 inhibitors differentiate redox cycling from direct DNA damage .
Methodological Guidelines
- Data Analysis : Apply statistical tests (e.g., ANOVA for dose-response curves) and validate with biological replicates. Use cheminformatics tools (e.g., MestReNova for NMR, XCMS for metabolomics) to deconvolute complex datasets .
- Synthetic Reproducibility : Document reaction parameters (e.g., light wavelength, solvent purity) rigorously, as minor variations can alter regioselectivity .
- Ethical Citation : Prioritize peer-reviewed journals (e.g., Eur. J. Med. Chem., J. Org. Chem.) over non-academic sources. Cross-reference synthetic protocols with established databases (e.g., Reaxys) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
